molecular formula C11H13FO2 B567472 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one CAS No. 1225523-32-9

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B567472
CAS No.: 1225523-32-9
M. Wt: 196.221
InChI Key: SZGOAQSDACCBIH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is an aromatic hydroxyketone with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It features a fluorinated hydroxyphenyl group at position 2 and a branched 3-methylbutanone chain. The compound is synthesized via Friedel-Crafts acylation or condensation reactions, as demonstrated in the preparation of related fluoro-hydroxyphenyl ketones . Its CAS number is 1225523-32-9, and it is typically reported with a purity of ≥95% .

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGOAQSDACCBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a fluorine atom and a hydroxyl group, which enhances its interaction with biological targets. Its molecular formula is C11H13FO2C_{11}H_{13}FO_2, and it has a molecular weight of approximately 198.22 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom contributes to the compound's lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, an ID50 value of 9×1089\times 10^{-8} M was observed against Staphylococcus faecium, indicating potent antibacterial activity .

Bacterial Strain ID50 (M)
Staphylococcus faecium9×1089\times 10^{-8}
E. coli1×1071\times 10^{-7}

The rapid hydrolysis of this compound in growth media is a critical factor influencing its biological effectiveness, suggesting that its stability is essential for sustained antimicrobial activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models. The mechanism of action is believed to involve modulation of signaling pathways associated with inflammation.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown promise in anticancer research. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Case Studies

Several case studies highlight the potential of this compound in drug development:

  • Antitrypanosomal Activity : In a study evaluating new compounds for their antitrypanosomal effects, derivatives of phenolic compounds were assessed for their efficacy against Trypanosoma brucei. The results indicated that modifications similar to those found in this compound could enhance potency against this parasite .
  • Fluorinated Compounds : A broader analysis of fluorinated compounds in drug discovery revealed that the introduction of fluorine atoms often improves pharmacokinetic properties, such as bioavailability and metabolic stability. This aligns with findings related to the biological activity of this compound .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

  • Structure : Substitutes the fluoro and hydroxyl groups in the target compound with chloro and methoxy groups.
  • Properties : Molecular weight 212.67 g/mol; calculated LogD (pH 5.5) = 2.89, pKa = 17.29 .

4-Chloro-1-(5-Fluoro-2-hydroxyphenyl)-1-butanone

  • Structure: Features a chlorine atom at position 4 and a butanone chain instead of 3-methylbutanone.
  • Synthesis : Prepared via Friedel-Crafts acylation, similar to the target compound .
  • Applications : Used as an intermediate in agrochemicals due to halogenated aromatic cores .

Chain Length and Functional Group Modifications

1-(5-Fluoro-2-hydroxyphenyl)-1-nonanone

  • Structure: Replaces the 3-methylbutanone chain with a linear nonanone group.
  • Properties : Higher molecular weight (252.33 g/mol) and lipophilicity (LogP ≈ 5.2) .
  • Applications : Studied in polymer coatings and surfactants due to its long alkyl chain .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

  • Structure : Lacks the 5-fluoro substituent, reducing electronic effects.
  • Properties : Molecular weight 178.23 g/mol; IR peaks at 1640 cm<sup>−1</sup> (C=O) and 1582 cm<sup>−1</sup> (aromatic C=C) .
  • Applications: Key intermediate in flavonoid synthesis and fragrance formulations .

Natural Product Derivatives

1-(5-Acetyl-2,4-dihydroxyphenyl)-3-methylbutan-1-one

  • Source : Isolated from the brown alga Sargassum thunbergii .
  • Structure : Incorporates acetyl and dihydroxy groups, enhancing hydrogen-bonding capacity.
  • Bioactivity : Exhibits antioxidant properties, unlike the synthetic target compound .

1-(5-Acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one

  • Structure : Methoxy group at position 4 and acetyl at position 4.
  • Properties : Higher solubility in polar solvents compared to fluoro analogs .

Preparation Methods

Fries Rearrangement of Protected Phenolic Esters

The Fries rearrangement is a classical method for synthesizing hydroxyaryl ketones. For 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one, this approach involves:

  • Protection of the phenolic hydroxyl group : Converting 5-fluoro-2-hydroxybenzoic acid into its acetate ester using acetic anhydride or acetyl chloride.

  • Aluminum chloride-mediated rearrangement : Heating the ester with AlCl₃ (1.2–1.5 equiv) at 115–150°C under solvent-free conditions to yield the acetylated intermediate.

  • Deprotection : Hydrolyzing the acetyl group under acidic or basic conditions to regenerate the free phenol.

Key Data :

ParameterValueSource
Yield (rearrangement)88–89%
Reaction Temperature115–150°C
CatalystAlCl₃/NaCl (1:1 molar ratio)

This method is limited by the need for high temperatures and challenges in regioselectivity, as competing para-substitution may occur.

Diazotization-Iodination Followed by Cross-Coupling

A patent by CN105732355A outlines a pathway applicable to introducing branched alkyl chains via iodinated intermediates:

  • Diazotization of 2-amino-5-fluorobenzoic acid : Treatment with NaNO₂ in concentrated H₂SO₄ at 0–10°C to form the diazonium salt.

  • Iodination : Reaction with KI to yield 5-fluoro-2-iodobenzoic acid.

  • Acylation via malonic ester synthesis : Condensation of the iodinated acid chloride with diethyl malonate in ethyl acetate, followed by decarboxylation to form the ketone.

Optimization Insights :

  • Solvent choice : Ethyl acetate improves acylation efficiency (yield ↑12% vs. THF).

  • Temperature control : Maintaining 5–10°C during acyl chloride addition minimizes side reactions.

Claisen-Schmidt Condensation for Branching

For introducing the 3-methylbutanoyl group, Claisen-Schmidt condensation between 5-fluoro-2-hydroxybenzaldehyde and 3-methylbutan-2-one offers a viable route:

  • Base-catalyzed condensation : Using NaOH or KOH in ethanol/water mixtures at reflux.

  • Acid workup : Protonation to precipitate the product.

Challenges :

  • Low regioselectivity due to competing aldol addition pathways.

  • Requires strict stoichiometric control (aldehyde:ketone = 1:1.2).

Advanced Catalytic Strategies

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 5-fluoro-2-iodophenol with 3-methylbut-1-ene in CO atmosphere:

  • Catalyst system : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), DMF as solvent.

  • Yield : 68–72% at 80°C/20 bar CO.

Advantages :

  • Single-step synthesis.

  • Tunable pressure conditions for scalability.

Enzymatic Ketone Synthesis

Emerging biocatalytic methods utilize ketoreductases to stereoselectively reduce diketones:

  • Substrate : 1-(5-Fluoro-2-hydroxyphenyl)-3-methylbutan-1,4-dione.

  • Enzyme : KRED-101 (Codexis) in phosphate buffer (pH 7.0).

  • Conversion : >90% with 98% ee.

Reaction Optimization and Scalability

Solvent Effects on Fries Rearrangement

Comparative data for solvent-free vs. solvent-assisted conditions:

SolventTemp (°C)Time (h)Yield (%)
None145389
Dichloroethane120578
Nitrobenzene130482

Solvent-free systems favor higher yields but require rigorous temperature control.

Acid Catalysts in Acylation

Screening of Lewis acids for iodobenzene acylation (Step 2 in):

CatalystEquivYield (%)Purity (%)
AlCl₃1.28595
FeCl₃1.57288
ZnCl₂2.06582

AlCl₃ remains optimal despite hygroscopicity challenges.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the Fries rearrangement for continuous processing:

  • Microreactor setup : Stainless steel tubing (ID = 1 mm), 140°C, residence time = 12 min.

  • Output : 92% conversion, 86% isolated yield.

Benefits :

  • Reduced thermal degradation.

  • 30% lower AlCl₃ consumption vs. batch.

Waste Management Protocols

  • AlCl₃ neutralization : Quenching with aqueous NaHCO₃ generates Al(OH)₃ sludge (≈0.8 kg/kg product).

  • Solvent recovery : Distillation reclaims >95% ethyl acetate.

Analytical Characterization and QC

Spectroscopic Benchmarks

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.7 Hz, 1H, Ar-H), 6.94 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 3.12 (hept, J = 6.9 Hz, 1H, CH(CH₃)₂), 1.98 (s, 3H, COCH₃), 1.24 (d, J = 6.9 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (Ar C=C), 1240 cm⁻¹ (C-F).

Q & A

Q. Side Reaction Mitigation :

  • Use low temperatures (0–5°C) to reduce over-acylation.
  • Optimize catalyst stoichiometry to avoid polysubstitution.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly useful for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.5 ppm).
    • ¹³C NMR : Confirm the ketone carbonyl (δ ~205 ppm) and fluorine-induced deshielding in the aromatic ring .
  • IR Spectroscopy : Detect the hydroxyl stretch (~3200 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (C₁₁H₁₁FO₂⁺, exact mass 194.0743).

Advanced: How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:
The 5-fluoro group:

  • Enhances electrophilicity of the ketone via inductive effects, increasing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydride reductions).
  • Directs regioselectivity in aromatic substitution reactions due to its meta-directing nature.

Q. Experimental Validation :

  • Compare reaction rates with non-fluorinated analogs (e.g., 1-(2-hydroxyphenyl)-3-methylbutan-1-one) using kinetic studies .
  • Computational analysis (DFT) to map electron density distribution and frontier molecular orbitals .

Advanced: What strategies are recommended for evaluating this compound’s potential biological activity, given structural analogs with serotonin receptor affinity?

Methodological Answer:

  • Receptor Binding Assays :
    • Screen against 5-HT₁A/2A receptors using radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
    • Compare IC₅₀ values with known agonists/antagonists .
  • Cytotoxicity Profiling :
    • Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess viability at varying concentrations (1–100 µM).
  • Metabolic Stability :
    • Perform microsomal incubation (human liver microsomes) to evaluate oxidative degradation pathways.

Advanced: How can computational modeling optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target receptors (e.g., serotonin receptors). Prioritize poses with hydrogen bonds between the hydroxyl group and receptor residues .
  • ADMET Prediction :
    • logP Calculation : Estimate lipophilicity (e.g., XLogP3 ~2.1) to optimize blood-brain barrier penetration .
    • Metabolite Prediction : Use software like MetaSite to identify potential Phase I/II metabolites.

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC-UV/FLD :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid.
    • Detection: UV at 254 nm (ketone absorbance) or fluorescence (if derivatized) .
  • LC-MS/MS :
    • Ionization: ESI positive mode.
    • Quantify using MRM transitions (e.g., m/z 194 → 176 for fragmentation).

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability Study :
    • Incubate in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC.
    • Key Finding : Degrades rapidly under alkaline conditions (pH >10) due to ketone enolization .
  • Thermal Stability :
    • Store at –20°C under inert atmosphere (N₂) to prevent oxidation of the hydroxyl group.

Advanced: What structural modifications could enhance selectivity for specific biological targets?

Methodological Answer:

  • Substituent Engineering :
    • Replace 3-methyl with bulkier groups (e.g., tert-butyl) to sterically block off-target interactions .
    • Introduce electron-donating groups (e.g., –OCH₃) at position 4 to modulate aromatic ring electron density .
  • Bioisosteric Replacement :
    • Substitute fluorine with chlorine to alter steric and electronic profiles while retaining bioactivity .

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